molecular formula C9H4FN3OS B1401877 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole CAS No. 41421-09-4

2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole

Cat. No.: B1401877
CAS No.: 41421-09-4
M. Wt: 221.21 g/mol
InChI Key: IAZYEXMVFFKHGH-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a 4-fluorophenyl group and a thiocyanate group attached to the oxadiazole ring.

Mechanism of Action

Mode of Action

The mode of action involves the compound’s interaction with its targets. While precise details remain elusive, we can speculate based on related compounds. Oxadiazoles are known to modulate various biological processes, including inflammation, cell proliferation, and enzyme activity. The fluorine substitution in this compound may enhance its binding affinity to specific receptors or enzymes, affecting downstream signaling pathways .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability and efficacy. Studying its behavior under varying conditions is essential for optimizing therapeutic use.

Biochemical Analysis

Biochemical Properties

2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as tyrosine kinases and proteases . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in apoptosis and cell cycle regulation . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound can inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolite accumulation . These interactions highlight the compound’s potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it affects energy production and metabolic processes. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization with an appropriate oxidizing agent . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole is unique due to the presence of both a fluorophenyl and a thiocyanate group, which confer distinct chemical and biological properties. The fluorophenyl group enhances the compound’s lipophilicity and membrane permeability, while the thiocyanate group contributes to its reactivity and potential for further functionalization .

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FN3OS/c10-7-3-1-6(2-4-7)8-12-13-9(14-8)15-5-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZYEXMVFFKHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)SC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301225656
Record name 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41421-09-4
Record name 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41421-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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